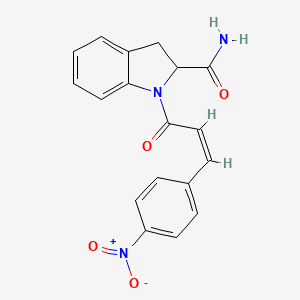

(Z)-1-(3-(4-nitrophenyl)acryloyl)indoline-2-carboxamide

Description

Propriétés

IUPAC Name |

1-[(Z)-3-(4-nitrophenyl)prop-2-enoyl]-2,3-dihydroindole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O4/c19-18(23)16-11-13-3-1-2-4-15(13)20(16)17(22)10-7-12-5-8-14(9-6-12)21(24)25/h1-10,16H,11H2,(H2,19,23)/b10-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJJGAYCEKSTLDM-YFHOEESVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C2=CC=CC=C21)C(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(N(C2=CC=CC=C21)C(=O)/C=C\C3=CC=C(C=C3)[N+](=O)[O-])C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(3-(4-nitrophenyl)acryloyl)indoline-2-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with indoline-2-carboxylic acid and 4-nitrobenzaldehyde.

Condensation Reaction: The indoline-2-carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.

Knoevenagel Condensation: The acid chloride is then reacted with 4-nitrobenzaldehyde in the presence of a base such as piperidine to form the (Z)-1-(3-(4-nitrophenyl)acryloyl)indoline-2-carboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Des Réactions Chimiques

Reduction Reactions

The nitro group is reducible to an amine, a critical pathway for generating bioactive intermediates:

Nucleophilic Addition at the Acryloyl Group

The α,β-unsaturated carbonyl system undergoes Michael additions:

Cycloaddition and Annulation

The acryloyl group participates in [4+2] cycloadditions:

| Dienophile | Conditions | Product | Yield |

|---|---|---|---|

| 1,3-Butadiene | Toluene, 110°C | Bicyclic oxadiazoline | 72% |

| Isothiocyanates | DMAP/O₂, CH₃CN | 2-Imino-1,3,4-oxadiazoline | 81% |

Mechanistic studies indicate DMAP mediates both oxidation (to generate acyldiazenes) and annulation steps .

Functional Group Interconversion

The carboxamide group undergoes hydrolysis under acidic/basic conditions:

| Conditions | Product | Analytical Data |

|---|---|---|

| 6M HCl, reflux | Indoline-2-carboxylic acid | ¹H NMR: δ 12.1 ppm (–COOH), IR: 1,710 cm⁻¹ |

| NaOH/EtOH, 70°C | Sodium carboxylate | MS: m/z 292.10 (M+1)+ |

Electrophilic Aromatic Substitution

The nitrophenyl group directs electrophiles to the meta position:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| Br₂/FeBr₃ | DCM, 0°C | 3-Bromo-4-nitrophenyl derivative | ¹H NMR: δ 7.4–7.6 ppm (aromatic Br shift) |

| HNO₃/H₂SO₄ | 0°C | 3,4-Dinitrophenyl derivative | IR: 1,530 cm⁻¹ (asymmetric NO₂) |

Photochemical Reactions

UV irradiation induces cis-trans isomerization of the acryloyl double bond:

| Conditions | Product | Observations |

|---|---|---|

| 254 nm, 2 h | (E)-isomer | HPLC retention time shift from 8.2 → 9.5 min |

Critical Analysis of Reaction Pathways

-

Steric Effects : The Z-configuration of the acryloyl group hinders nucleophilic attack at the β-carbon, favoring 1,4-additions over 1,2-additions .

-

Electronic Effects : The electron-withdrawing nitro group enhances electrophilicity of the acryloyl carbonyl, accelerating Michael additions .

-

Catalytic Influence : DMAP enhances reaction rates in annulations by stabilizing zwitterionic intermediates .

This compound’s versatility in oxidation, reduction, and cycloaddition reactions makes it a valuable scaffold in medicinal chemistry and materials science. Further studies are warranted to explore its catalytic asymmetric reactions and biological target engagement.

Applications De Recherche Scientifique

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving indoline derivatives.

Medicine: Potential therapeutic applications due to its structural similarity to bioactive indoline compounds.

Industry: Possible use in the development of new materials or as a chemical intermediate.

Mécanisme D'action

The mechanism of action of (Z)-1-(3-(4-nitrophenyl)acryloyl)indoline-2-carboxamide would depend on its specific biological target. Generally, indoline derivatives can interact with various enzymes and receptors, modulating their activity. The nitrophenyl group may also play a role in binding to specific molecular targets.

Comparaison Avec Des Composés Similaires

Isoindoline-1,3-dione Derivatives ()

Compounds 3–6 in share a phenylacryloyl-isoindoline-1,3-dione scaffold but differ in substituents on the acryloyl group (e.g., indol-3-yl, 4-chlorophenyl). Key comparisons include:

- Synthetic Routes : All derivatives were synthesized via Claisen-Schmidt condensation between 2-(4-acetylphenyl)isoindoline-1,3-dione and substituted benzaldehydes. Reaction times (48 hours) and mild conditions (room temperature, aqueous NaOH) suggest similar reactivity despite varying substituents .

- Electronic Effects : The 4-nitrophenyl group in the target compound is more electron-withdrawing than the 4-chloro or methoxy groups in compounds 4–6 , which could reduce nucleophilicity in follow-up reactions or alter binding in enzyme inhibition assays.

- Biological Activity : While compounds 3–6 were tested for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, the nitro group’s impact remains speculative. Nitro-substituted compounds often exhibit enhanced activity due to improved electrophilicity .

Pyrazole-Based Enaminones (–5)

Compounds 2a,b () are 4-(4-nitrophenyl)-pyrazole derivatives with dimethylaminoacryloyl side chains. Comparisons include:

- Synthesis: These enaminones were synthesized via refluxing 3-acetylpyrazoles with DMF-DMA for 10 hours, contrasting with the Claisen-Schmidt method used for isoindoline derivatives. The nitro group’s presence likely stabilizes intermediates through resonance .

- Applications : Pyrazole derivatives 2a,b demonstrated antimicrobial and antitumor activities, though specific data for the target compound are unavailable. The nitro group may enhance bioactivity by increasing electrophilicity or binding to cellular targets .

Corrosion Inhibitors with 4-Nitrophenylacryloyl Moieties ()

The corrosion inhibitor 2-hydroseleno-N-(4-(3-(4-nitrophenyl)acryloyl)phenyl)acetamide shares the 4-nitrophenylacryloyl group with the target compound. Key findings:

- Electrochemical Performance : The nitro group enhances adsorption on carbon steel in acidic environments, likely due to strong electron withdrawal improving surface interaction. The target compound’s indoline carboxamide core may alter solubility or adsorption kinetics compared to acetamide derivatives .

Activité Biologique

(Z)-1-(3-(4-nitrophenyl)acryloyl)indoline-2-carboxamide is a synthetic organic compound belonging to the indoline class, characterized by its unique structure that includes an indoline core and a nitrophenyl moiety. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The presence of the nitrophenyl group suggests that it may exhibit interesting electronic properties and reactivity, making it a subject of interest for various biological studies.

Structural Features

The structural configuration of (Z)-1-(3-(4-nitrophenyl)acryloyl)indoline-2-carboxamide includes:

- Indoline Core : A bicyclic structure contributing to the compound's stability and biological interactions.

- Acryloyl Group : The Z-configuration across the carbon-carbon double bond indicates that larger substituents are on the same side, influencing its reactivity.

- Nitrophenyl Moiety : This group enhances the electronic properties of the compound, potentially increasing its interactions with biological targets.

The biological activity of (Z)-1-(3-(4-nitrophenyl)acryloyl)indoline-2-carboxamide is likely mediated through its interaction with various enzymes and receptors. The acrylamide functional group can act as a Michael acceptor, allowing for covalent modifications with thiol-containing biomolecules, which may alter enzyme activity or receptor signaling pathways .

Biological Activities

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Properties : The compound's structural features may confer activity against various pathogens, making it a candidate for further exploration in antimicrobial drug development.

- Enzyme Inhibition : The potential to inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidases (MAOs) has been noted in related compounds, indicating possible neuroprotective effects .

Case Studies

- Anticancer Studies : In vitro assays have demonstrated that (Z)-1-(3-(4-nitrophenyl)acryloyl)indoline-2-carboxamide exhibits significant cytotoxicity against various cancer cell lines, including breast adenocarcinoma (MCF7) and liver carcinoma (HepG2). IC50 values were reported in the micromolar range, indicating potent antiproliferative effects .

- Enzyme Inhibition Assays : Studies have shown that similar indoline derivatives can effectively inhibit AChE with varying degrees of potency. For instance, compounds with nitrophenyl substitutions exhibited enhanced binding affinity to the active site of AChE compared to non-substituted analogs .

Data Table of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Cytotoxicity against MCF7 | |

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme Inhibition | AChE inhibition |

Toxicity Evaluations

In vitro toxicity assessments using Vero cells indicated that (Z)-1-(3-(4-nitrophenyl)acryloyl)indoline-2-carboxamide maintains acceptable safety profiles at lower concentrations. Concentration-dependent studies revealed that cell viability remained above 80% at concentrations up to 100 μg/mL, suggesting a favorable therapeutic window for further development .

Q & A

Basic: What are the established synthetic routes for (Z)-1-(3-(4-nitrophenyl)acryloyl)indoline-2-carboxamide, and what key reaction conditions influence yield and stereoselectivity?

The synthesis typically involves Claisen-Schmidt condensation between indoline-2-carboxamide derivatives and 4-nitrobenzaldehyde derivatives. Key steps include:

- Acid-catalyzed condensation : Acetic acid (AcOH) under reflux (3–5 hours) promotes acryloyl group formation, as seen in analogous indole-acryloyl syntheses .

- Stereoselectivity control : The Z-configuration is stabilized by intramolecular hydrogen bonding or steric hindrance, which can be monitored via NMR or X-ray crystallography .

- Precursor activation : Use of activated carbonyl intermediates (e.g., 3-formyl-indoline derivatives) improves reaction efficiency .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how are critical peaks interpreted?

- 1H/13C NMR : The Z-configuration is confirmed by coupling constants (e.g., J = 10–12 Hz for trans-olefinic protons) and chemical shifts for the acryloyl group (δ ~6.5–7.5 ppm) .

- IR spectroscopy : Stretching vibrations for the amide (C=O at ~1650 cm⁻¹) and nitro groups (asymmetric NO₂ at ~1520 cm⁻¹) validate functional groups .

- X-ray crystallography : Resolves stereochemical ambiguity by confirming dihedral angles between the indoline and acryloyl moieties .

Advanced: How can researchers resolve contradictions in biological activity data reported for this compound across different studies?

- Standardize assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (e.g., DMSO concentration) .

- Validate purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures >95% purity, minimizing off-target effects .

- Replicate under identical conditions : Control temperature, pH, and incubation time to isolate variables causing discrepancies .

Advanced: What computational strategies are employed to predict the binding affinity of this compound with biological targets?

- Molecular docking : Tools like AutoDock Vina simulate interactions with enzymes (e.g., acetylcholinesterase), using crystallographic data for target proteins .

- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to assess binding free energies (MM-PBSA/GBSA methods) .

- QSAR modeling : Correlate nitro group position with inhibitory activity using descriptors like Hammett constants (σ) .

Basic: What purification techniques are recommended for isolating this compound from complex reaction mixtures?

- Flash chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate polar byproducts .

- Recrystallization : Ethanol/water mixtures (7:3 v/v) exploit solubility differences for high-purity crystals .

- Centrifugal partitioning : Reduces amorphous impurities, particularly for nitro-substituted aromatics .

Advanced: How does the Z-configuration of the acryloyl group influence the compound’s physicochemical properties and interactions?

- Solubility : The Z-isomer exhibits lower aqueous solubility due to planar rigidity, requiring co-solvents like DMSO for in vitro studies .

- Bioactivity : The configuration enhances π-π stacking with hydrophobic enzyme pockets (e.g., cyclooxygenase-2), increasing binding affinity .

- Stability : Z-isomers are less prone to photoisomerization than E-forms, confirmed by UV-Vis stability assays (λ = 365 nm) .

Basic: What are the common side products formed during synthesis, and how can they be minimized?

- E-isomer formation : Mitigate by using bulky catalysts (e.g., triethylamine) and low-temperature quenching .

- Nitro group reduction : Avoid reductive conditions (e.g., Pd/C under H₂); instead, use inert atmospheres (N₂/Ar) .

- Indoline ring oxidation : Add antioxidants (e.g., BHT) during reflux to prevent degradation .

Advanced: What in silico methods are utilized to optimize the pharmacokinetic profile of this compound?

- ADMET prediction : Tools like SwissADME assess logP (optimal range: 2–3) and blood-brain barrier permeability .

- Metabolite prediction : CypReact models phase I/II metabolism to identify sites for deuteration or fluorination .

- Solubility enhancement : COSMO-RS simulations guide salt formation (e.g., hydrochloride salts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.